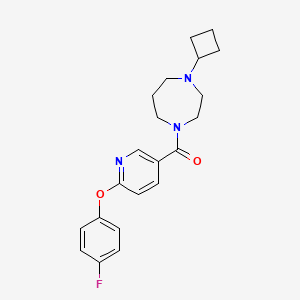
(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone
Übersicht
Beschreibung
JNJ-39220675 ist ein neuartiger selektiver Histamin-H3-Rezeptor-Antagonist. Er wurde auf sein Potenzial untersucht, die missbrauchsbedingten Wirkungen von Alkohol bei Ratten zu reduzieren . Diese Verbindung hat sich als vielversprechend erwiesen, um Verhaltensweisen zu modulieren, die mit Sucht und anderen dopaminergen Verbindungen zusammenhängen .
Vorbereitungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für JNJ-39220675 umfassen die Herstellung von Aryloxypyridin-Amiden. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, einschließlich der Bildung des Diazepanrings und der Anlagerung der Fluorphenoxygruppe an den Pyridinring . Industrielle Produktionsverfahren umfassen in der Regel die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
JNJ-39220675 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Katalysatoren.
Wissenschaftliche Forschungsanwendungen
JNJ-39220675 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den Histamin-H3-Rezeptor und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen.
Wirkmechanismus
JNJ-39220675 entfaltet seine Wirkung durch selektive Antagonisierung des Histamin-H3-Rezeptors. Dieser Rezeptor ist an der Regulation der dopaminergen Schaltkreise und anderer physiologischer Funktionen beteiligt. Durch Blockierung des Histamin-H3-Rezeptors moduliert JNJ-39220675 die Freisetzung von Neurotransmittern wie Dopamin, das eine entscheidende Rolle bei suchtbedingten Verhaltensweisen spielt .
Wirkmechanismus
JNJ-39220675 exerts its effects by selectively antagonizing the histamine H3 receptor. This receptor is involved in the regulation of the dopaminergic circuitry and other physiological functions. By blocking the histamine H3 receptor, JNJ-39220675 modulates the release of neurotransmitters such as dopamine, which plays a crucial role in addiction-related behaviors .
Vergleich Mit ähnlichen Verbindungen
JNJ-39220675 ist einzigartig in seiner hohen Selektivität und Affinität für den Histamin-H3-Rezeptor. Im Gegensatz zu anderen Histamin-Rezeptor-Antagonisten hat es keine Affinität für den Histamin-H4-Rezeptor . Zu ähnlichen Verbindungen gehören:
Thioperamid: Ein weiterer Histamin-H3-Rezeptor-Antagonist, jedoch mit Affinität für den Histamin-H4-Rezeptor.
Impromidin: Ein potenter Histamin-H2-Rezeptor-Agonist, der in kardiovaskulären Studien verwendet wird.
Rocastin: Ein selektiver und potenter nicht-sedativer Histamin-H1-Rezeptor-Antagonist.
JNJ-39220675 zeichnet sich durch seine exzellente Selektivität für den Histamin-H3-Rezeptor und seine potenziellen therapeutischen Anwendungen bei der Behandlung von Alkoholismus und anderen Substanzmissbrauchsstörungen aus .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
CAS-Nummer |
959740-39-7 |
|---|---|
Molekularformel |
C21H24FN3O2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-[6-(4-fluorophenoxy)pyridin-3-yl]methanone |
InChI |
InChI=1S/C21H24FN3O2/c22-17-6-8-19(9-7-17)27-20-10-5-16(15-23-20)21(26)25-12-2-11-24(13-14-25)18-3-1-4-18/h5-10,15,18H,1-4,11-14H2 |
InChI-Schlüssel |
IQOWHZHNGJXGHG-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |
Kanonische SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F |
Aussehen |
Solid powder |
Key on ui other cas no. |
959740-39-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(4-cyclobutyl-(1,4)diazepan-1-yl)-(6-(4-fluorophenoxy)pyridin-3-yl)methanone JNJ 39220675 JNJ-39220675 JNJ39220675 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

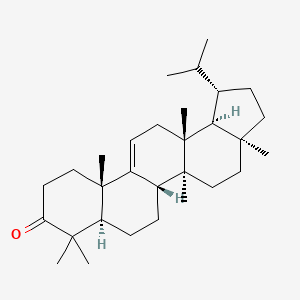

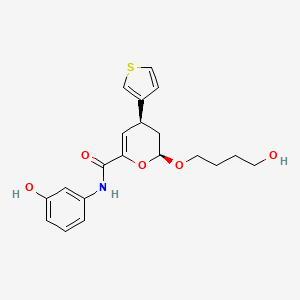
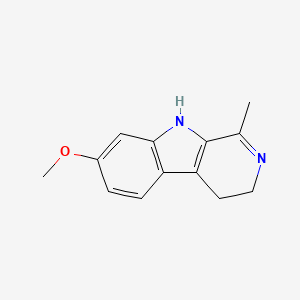
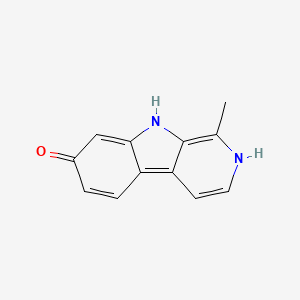
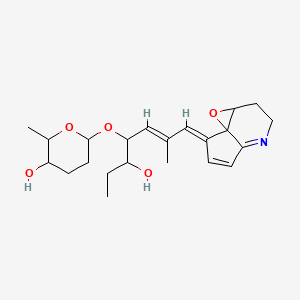
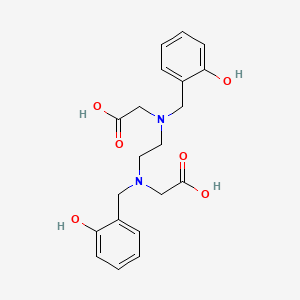
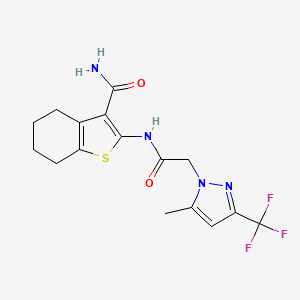
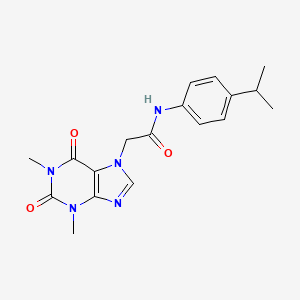
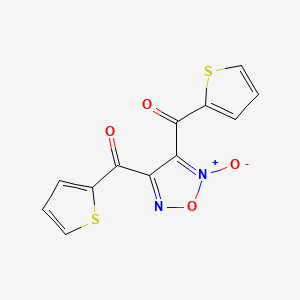
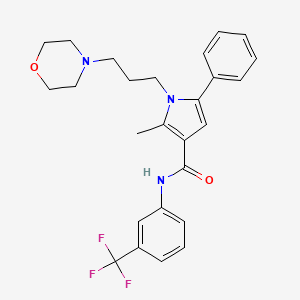
![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)
